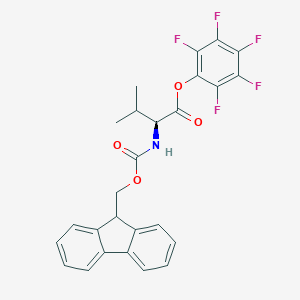

Fmoc-Val-OPfp

Overview

Description

Fmoc-Val-OPfp is an amino acid . It is a pre-formed pentafluorophenyl ester used for coupling valine amino-acid residues by Fmoc SPPS . This use enables bromophenol blue monitoring of amide bond formation .

Synthesis Analysis

Fmoc-based peptide synthesis is a common method for peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Fmoc-amino acid pentafluorophenyl esters (Fmoc-OPfp esters) are activated esters and do not require any additional activation . In the presence of HOBt, the coupling rate is rapid and few side products are formed .Molecular Structure Analysis

The empirical formula of Fmoc-Val-OPfp is C26H20F5NO4 . Its molecular weight is 505.43 . The InChI key is TZEGAVSWQUEHAQ-QHCPKHFHSA-N .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

Fmoc-Val-OPfp appears as a white to slight yellow to beige powder . Its optical rotation α 25/D (c=1 in chloroform) is -25.5 - -20.5 ° . It has a DCU (DC (0004)) of ≤ 2 % . Its assay (HPLC, area%) is ≥ 98.0 % (a/a) . It is clearly soluble in 0.5 mmole in 3 ml DMF .Scientific Research Applications

Fmoc-Val-OPfp: A Comprehensive Analysis of Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS): Fmoc-Val-OPfp is primarily used in the solid-phase peptide synthesis (SPPS) of valine-containing peptides. The pre-formed pentafluorophenyl ester allows for efficient coupling of valine amino acid residues. This method also enables the monitoring of amide bond formation through bromophenol blue .

Orthogonal Deprotection Strategy: The Fmoc group, which Fmoc-Val-OPfp contains, is widely used for N-protection in both solid- and solution-phase synthesis. The orthogonal deprotection strategy provided by Fmoc groups allows for improved synthesis of sensitive peptides by unmasking primary amines without affecting other functional groups .

Mechanism of Action

Target of Action

Fmoc-Val-OPfp, also known as N-α-Fmoc-L-valine pentafluorophenyl ester, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid residues that it helps to couple during the process of solid-phase peptide synthesis (SPPS) .

Mode of Action

Fmoc-Val-OPfp operates by coupling valine amino-acid residues during Fmoc SPPS . The Fmoc group acts as a temporary protecting group for the amine at the N-terminus in SPPS . This group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway involved in the action of Fmoc-Val-OPfp is the process of peptide synthesis . During this process, the compound aids in the formation of amide bonds, which are crucial for linking amino acids together to form peptides .

Pharmacokinetics

It’s important to note that the compound is soluble in dmf , which can influence its use and effectiveness in peptide synthesis.

Result of Action

The result of Fmoc-Val-OPfp’s action is the successful coupling of valine amino-acid residues during Fmoc SPPS . This enables the synthesis of complex peptides, which can be used in various research and therapeutic applications.

Action Environment

The action of Fmoc-Val-OPfp can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 15-25°C . Additionally, the presence of a base is necessary for the removal of the Fmoc group . The choice of solvent can also impact the compound’s efficacy in peptide synthesis, with DMF often used due to the compound’s solubility .

Safety and Hazards

Future Directions

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . The synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space . In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space .

properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20F5NO4/c1-12(2)23(25(33)36-24-21(30)19(28)18(27)20(29)22(24)31)32-26(34)35-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17,23H,11H2,1-2H3,(H,32,34)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEGAVSWQUEHAQ-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369828 | |

| Record name | Fmoc-Val-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Val-OPfp | |

CAS RN |

86060-87-9 | |

| Record name | Fmoc-Val-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-L-valin pentafluorphenylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

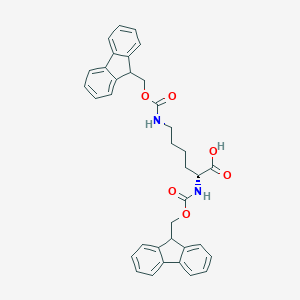

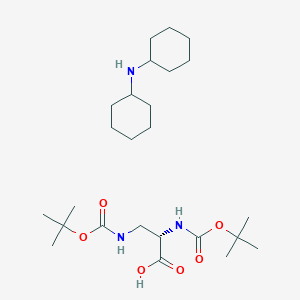

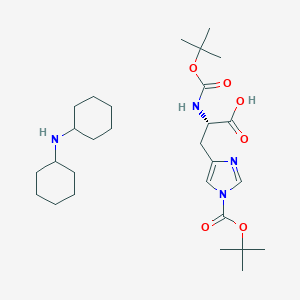

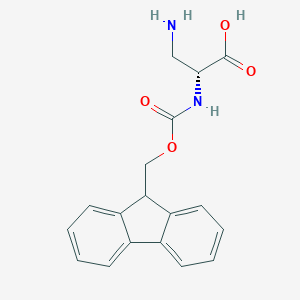

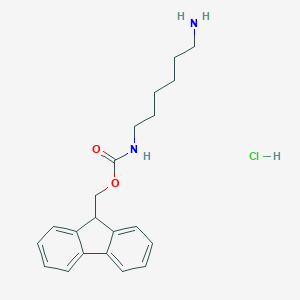

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(tert-Butoxy)carbonyl]-D-tryptophan](/img/structure/B557161.png)